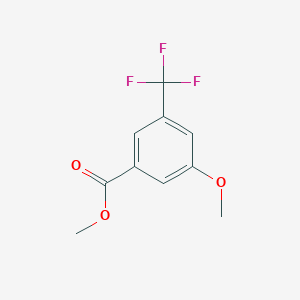

Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 3-methoxy-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methoxy-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-4-6(9(14)16-2)3-7(5-8)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNNYFLRCFJXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of Methyl 3-methoxy-5-(trifluoromethyl)benzoate: A Comprehensive Guide for Medicinal Chemists

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic profiles of small molecules. Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0) serves as a highly versatile, fluorinated building block designed specifically for this purpose[1].

Structurally, this compound is a 3,5-disubstituted benzoic acid derivative. The meta-substitution pattern provides a specific geometric vector ideal for accessing deep, hydrophobic binding pockets in target proteins such as kinases and G-protein coupled receptors (GPCRs). The presence of the trifluoromethyl ( −CF3 ) group acts as a robust bioisostere for halogens or lipophilic alkyl groups, while the methoxy ( −OCH3 ) group provides a hydrogen-bond acceptor, fine-tuning the electronic and steric properties of the aromatic core[2]. The methyl ester acts as a stable, easily manipulable synthetic handle for downstream amide coupling[3].

Physicochemical Properties

Understanding the physicochemical parameters of Methyl 3-methoxy-5-(trifluoromethyl)benzoate is critical for predicting its behavior both in the reaction flask and in biological systems. With a molecular weight of 234.17 g/mol , it strictly adheres to the constraints required for fragment-based drug discovery[4].

| Property | Value | Rationale / Implication for Drug Design |

| CAS Number | 1003843-90-0 | Unique identifier for database tracking and procurement[3]. |

| Molecular Formula | C10H9F3O3 | Determines precise stoichiometric calculations[5]. |

| Molecular Weight | 234.17 g/mol | Low MW makes it an ideal fragment (Rule of 5 compliant)[4]. |

| Topological Polar Surface Area (TPSA) | ~35.5 Ų | Excellent membrane permeability profile; ideal for CNS or oral drugs. |

| H-Bond Donors / Acceptors | 0 / 3 | Enhances lipophilicity while interacting with target pockets. |

| Estimated LogP | 2.5 - 3.0 | Optimal lipophilicity for partitioning into lipid bilayers. |

Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system . The following two-step synthesis from commercially available 3-hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 328-69-8)[6] is designed with built-in causality and verification checkpoints.

Protocol: Two-Step Synthesis of Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Step 1: Fischer Esterification (Protection of the Carboxylic Acid)

-

Objective: Convert the polar carboxylic acid into a lipophilic methyl ester to prevent unwanted side reactions in the subsequent etherification step.

-

Procedure:

-

Suspend 3-hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes).

-

Add concentrated sulfuric acid ( H2SO4 , 0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux (65 °C) for 12 hours.

-

-

Causality: The strong acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the weak nucleophile, methanol.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material is highly polar and will streak near the baseline. The successful formation of the methyl ester is unequivocally confirmed by the appearance of a tight, high-running spot ( Rf≈0.6 ).

-

Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3 (to quench the acid catalyst), and extract with ethyl acetate.

Step 2: Williamson Ether Synthesis (Methylation of the Phenol)

-

Objective: Alkylate the phenolic hydroxyl group to install the methoxy ether.

-

Procedure:

-

Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 volumes).

-

Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq).

-

Add Methyl Iodide (MeI, 1.5 eq) dropwise at room temperature, then heat to 60 °C for 4 hours.

-

-

Causality: K2CO3 is a mild base, perfectly tuned to deprotonate the phenol ( pKa≈9 ) without causing saponification (hydrolysis) of the newly formed methyl ester. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion unsolvated and highly nucleophilic, driving a rapid SN2 attack on the electrophilic methyl iodide.

-

Self-Validation & Workup: Quench with ice water (20 volumes) and extract with diethyl ether. Why ether? Diethyl ether has excellent solubility for the methylated product but completely rejects the K2CO3 salts. Furthermore, washing the ether layer with brine effectively removes any residual DMF, which is highly water-soluble.

Step-by-step synthetic workflow for Methyl 3-methoxy-5-(trifluoromethyl)benzoate.

Applications in Drug Discovery: Mechanistic Insights

The true value of Methyl 3-methoxy-5-(trifluoromethyl)benzoate lies in its application as a pharmacophore scaffold. In drug development, the methyl ester is typically hydrolyzed back to a carboxylic acid using Lithium Hydroxide (LiOH) in a THF/Water mixture. The resulting acid is then coupled with complex amines using reagents like HATU and DIPEA to form stable, biologically active amides.

Structure-Activity Relationship (SAR) Rationale:

-

Metabolic Stability: The −CF3 group blocks cytochrome P450 (CYP450) mediated oxidation at the meta position. Unlike a standard methyl group, which can be oxidized to a biologically reactive alcohol or carboxylic acid, the −CF3 group is metabolically inert.

-

Electronic Tuning: The strong electron-withdrawing inductive effect of the −CF3 group lowers the electron density of the aromatic ring, making the molecule less susceptible to electrophilic aromatic substitution and altering the pKa of adjacent functional groups.

-

Receptor Interaction: The −OCH3 group acts as a localized hydrogen-bond acceptor, allowing the molecule to anchor itself to backbone amides within a target protein's binding site.

Pharmacophore mapping and structure-activity relationship (SAR) rationale.

References

-

Title: CAS#:1003843-90-0 | Methyl 3-Methoxy-5-(trifluoromethyl)benzoate Source: Chemsrc URL: [Link]

-

Title: Methyl 3-methoxy-5-(trifluoromethyl)benzoate CAS#: 1003843-90-0 Source: ChemWhat URL: [Link]

-

Title: Cas 328-69-8, 3-HYDROXY-5-(TRIFLUOROMETHYL)BENZOIC ACID Source: LookChem URL: [Link]

Sources

- 1. CAS 1003843-90-0 | 2823-3-08 | MDL MFCD14698061 | Methyl 3-methoxy-5-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]

- 2. 78950-34-2|3-(Trifluoromethyl)phenyl acetate|BLD Pharm [bldpharm.com]

- 3. CAS#:1003843-90-0 | Methyl 3-Methoxy-5-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]

- 4. Methyl 3-methoxy-5-(trifluoromethyl)benzoate/CAS:1003843-90-0-HXCHEM [hxchem.net]

- 5. Метил 3-метокси-5-(трифторметил)бензоат CAS#: 1003843-90-0 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]

- 6. lookchem.com [lookchem.com]

Whitepaper: Elucidating the Solid-State Architecture of Methyl 3-methoxy-5-(trifluoromethyl)benzoate: A Guide to Crystallization, Diffraction, and Structural Analysis

An in-depth technical guide on the crystal structure analysis of Methyl 3-methoxy-5-(trifluoromethyl)benzoate.

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, this solid-state characterization is foundational to drug development. Methyl 3-methoxy-5-(trifluoromethyl)benzoate is a key structural motif in medicinal chemistry, valued for the unique electronic and conformational properties conferred by its trifluoromethyl and methoxy substituents. This guide provides a comprehensive, field-proven methodology for the de novo crystal structure determination of this compound and its analogs. We will detail the entire workflow from rational crystallization strategies to single-crystal X-ray diffraction, data analysis, and structure refinement. The protocols herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices and the tools to anticipate and overcome common challenges in the structural elucidation of novel small molecules.

Introduction: The "Why" Behind the Structure

The substitution of a benzene ring with both a strong electron-withdrawing group (EWG) like trifluoromethyl (-CF3) and an electron-donating group (EDG) like methoxy (-OCH3) creates a molecule with a unique electronic and steric profile. The -CF3 group enhances metabolic stability and can modulate pKa, while the -OCH3 group influences conformation and potential hydrogen bonding interactions. Understanding how these competing influences dictate the crystal packing is paramount for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms, each with distinct properties.

-

Rational Drug Design: Informing the design of derivatives with improved solid-state characteristics.

-

Intellectual Property: Securing patents on novel crystalline forms.

As of the writing of this guide, a public crystal structure for Methyl 3-methoxy-5-(trifluoromethyl)benzoate has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a predictive analysis based on known chemical principles and a practical guide to obtaining and solving the structure experimentally.

Part I: The Art and Science of Crystallization

The journey to a crystal structure begins with a single, high-quality crystal. This is often the most challenging, trial-and-error phase. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for ordered molecular assembly.

Solvent Selection: A Rational Approach

The choice of solvent is critical. Based on the structure of Methyl 3-methoxy-5-(trifluoromethyl)benzoate, we can predict its solubility. The ester and methoxy groups offer some polarity, while the trifluoromethyl group and the aromatic ring provide lipophilicity.

Recommended Screening Solvents:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

-

Nonpolar: Toluene, Heptane, Dichloromethane

Protocol: Solvent Solubility Test

-

Place ~5 mg of the compound into a small vial.

-

Add the chosen solvent dropwise while stirring until the solid dissolves completely.

-

A good starting point for crystallization is a solvent in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

Crystallization Methodologies

Method 1: Slow Evaporation

This is the simplest method. A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

Protocol: Slow Evaporation

-

Dissolve the compound in a suitable solvent (e.g., Ethyl Acetate) to near-saturation.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Cover the vial with parafilm and pierce it with a needle 1-2 times.

-

Store the vial in a vibration-free environment and observe periodically.

Method 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

This technique is highly effective for small quantities. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.

Protocol: Vapor Diffusion (Sitting Drop)

-

Add 1 mL of an anti-solvent (e.g., Heptane) to the bottom of a sealed container.

-

On a small platform (or "bridge") inside the container, place a 10-20 µL drop of a concentrated solution of the compound (e.g., dissolved in Toluene).

-

Seal the container. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

Caption: Workflow for obtaining single crystals.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is obtained, the process of data collection can begin.[1][2]

Crystal Mounting and Data Collection

Protocol: SC-XRD Data Acquisition

-

Mounting: Carefully select a single crystal under a microscope. Mount it on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

-

Cryo-Cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Centering: Mount the loop on the diffractometer's goniometer head and precisely center the crystal in the X-ray beam.[3]

-

Data Collection:

-

An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.

-

A full data collection strategy is then calculated by the instrument software to measure the intensities of thousands of unique diffraction spots (reflections) from all possible crystal orientations.[1][3] This is achieved by rotating the crystal in the X-ray beam.[1][3]

-

Sources

Modulating the Benzoate Scaffold: A Technical Analysis of Methoxy and Trifluoromethyl Electronic Effects

Executive Summary

The benzoate ring serves as a foundational scaffold in medicinal chemistry, chemical biology, and materials science. The strategic functionalization of this aromatic system dictates its physicochemical properties, target binding affinity, and metabolic fate. This whitepaper provides an in-depth technical analysis of two highly contrasting substituents: the methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃) . By dissecting their inductive and resonance effects, quantifying their impact via Hammett constants, and outlining self-validating experimental protocols, this guide equips drug development professionals with the mechanistic rationale required for rational lead optimization.

Theoretical Framework of Electronic Modulation

The electron density of the benzoate ring is governed by the interplay of inductive (-I/+I) and mesomeric/resonance (-M/+M) effects imparted by its substituents. The Hammett equation provides a linear free-energy relationship that mathematically quantifies these electronic effects on the reaction rates and equilibrium constants of benzoic acid derivatives[1].

The Methoxy Group (-OCH₃): Dual-Natured Activation

The methoxy group presents a complex electronic profile due to its dual nature. The highly electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in strong electron-donating resonance (+M).

-

At the para position: The +M effect dominates the -I effect. The lone pairs delocalize into the aromatic π -system, enriching the electron density of the benzoate ring. This stabilizes the protonated benzoic acid form, increasing its pKₐ (making it a weaker acid) and strongly activating the ring toward electrophilic aromatic substitution[2].

-

At the meta position: Resonance cannot effectively delocalize onto the carbon bearing the carboxylate group. Consequently, the -I effect becomes the dominant force, slightly withdrawing electron density and lowering the pKₐ relative to the unsubstituted benzoate[1].

The Trifluoromethyl Group (-CF₃): Potent Deactivation

The trifluoromethyl group is a keystone substituent in modern drug design, recognized as one of the most powerful electron-withdrawing groups in organic chemistry[3].

-

Mechanism of Withdrawal: The -CF₃ group exerts a profound -I effect driven by the combined electronegativity of three fluorine atoms. Furthermore, it engages in negative hyperconjugation (often denoted as a pseudo -M effect), where the σ

- orbitals of the C-F bonds accept electron density from the aromatic π -system[3].

-

Impact: This group withdraws electron density from all positions (ortho, meta, and para), drastically decreasing the rate of electrophilic aromatic substitution[2]. By destabilizing the carboxylate anion less than the neutral acid, it significantly lowers the pKₐ of the corresponding benzoic acid, making it a substantially stronger acid[3].

Electronic effects of -OCH3 and -CF3 groups on the benzoate scaffold.

Quantitative Physicochemical Parameters

To translate theoretical electronic effects into actionable data for structure-activity relationship (SAR) studies, we rely on established physicochemical constants. The table below summarizes the Hammett constants ( σ ), pKₐ values, and Hansch lipophilicity constants ( π ) for these substituents[1][3].

| Substituent | Position | Hammett Constant ( σ ) | Benzoic Acid pKₐ | Hansch Lipophilicity ( π ) | Electronic Effect Dominance |

| -H (None) | N/A | 0.00 | 4.20 | 0.00 | Baseline |

| -OCH₃ | meta | +0.12 | 4.09 | -0.02 | Inductive (-I) |

| -OCH₃ | para | -0.27 | 4.47 | -0.02 | Resonance (+M) |

| -CF₃ | meta | +0.43 | 3.79 | +0.88 | Inductive (-I) |

| -CF₃ | para | +0.54 | 3.69 | +0.88 | Inductive (-I) & Hyperconjugation |

Pharmacological & Metabolic Implications

The choice between a methoxy and a trifluoromethyl group on a benzoate-derived drug candidate extends far beyond basic pKₐ modulation; it fundamentally alters the molecule's pharmacokinetic (PK) profile.

Metabolic Stability (The CYP450 Liability): The methoxy group is a well-known metabolic hotspot. Cytochrome P450 (CYP) enzymes readily access the O-CH₃ bond, leading to oxidative O-demethylation and rapid clearance of the drug[4]. Conversely, replacing a methoxy group with a trifluoromethyl group is a classic "metabolic switching" strategy. The high bond dissociation energy of the C-F bonds and the steric bulk of the -CF₃ group effectively block enzymatic degradation, leading to a longer drug half-life and reduced clearance[3][4].

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic ( π = +0.88), which significantly enhances a molecule's ability to partition into lipid bilayers, thereby improving membrane permeability and brain penetration[4]. The methoxy group, being slightly hydrophilic ( π = -0.02), is preferred when aqueous solubility is the primary optimization goal.

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify these electronic and metabolic effects, application scientists must employ robust, self-validating experimental workflows.

Protocol 1: Determination of Hammett Constants via Potentiometric Titration

This protocol determines the pKₐ of substituted benzoic acids to derive Hammett constants ( σ=pKa(H)−pKa(X) ).

-

Step 1: Preparation: Dissolve 2.0 mmol of the substituted benzoic acid in 50 mL of a 0.1 M KCl aqueous solution.

-

Causality: The 0.1 M KCl background maintains a constant ionic strength. This ensures that the activity coefficients of the ionic species remain stable, allowing the substitution of concentration for activity in the Henderson-Hasselbalch equation.

-

-

Step 2: Titration: Equilibrate the solution at exactly 25.0°C under a nitrogen atmosphere. Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator.

-

Step 3: Data Analysis: Plot the first derivative of the pH vs. volume curve to precisely identify the equivalence point. Calculate the pKₐ at the half-equivalence point.

-

Step 4: Self-Validation (Back-Titration): Immediately upon reaching pH 11, reverse the titration using standardized 0.1 M HCl.

-

Validation Logic: If the forward and backward titration curves do not perfectly overlay (hysteresis), it indicates that an irreversible side reaction (e.g., ester hydrolysis or precipitation) occurred, and the calculated pKₐ is invalid.

-

Self-validating potentiometric workflow for determining pKa and Hammett constants.

Protocol 2: Microsomal Stability Assessment (CYP450 Liability)

This protocol validates the metabolic shielding effect of the -CF₃ group compared to the -OCH₃ group.

-

Step 1: Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound (e.g., p-methoxybenzoate or p-trifluoromethylbenzoate) and 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

-

Step 2: Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Causality: NADPH is an obligate electron donor for Cytochrome P450 enzymes. Without it, CYP-mediated oxidation cannot occur.

-

-

Step 3: Quenching & Analysis: Extract 100 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately into 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint ).

-

Step 4: Self-Validation (Minus-NADPH Control): Run a parallel incubation where NADPH is replaced with buffer.

-

Validation Logic: If compound depletion is observed in the minus-NADPH control, the degradation is non-CYP mediated (e.g., chemical instability or esterase activity). The assay is only valid for CYP liability if the minus-NADPH control shows 100% compound remaining over 60 minutes.

-

Conclusion

The functionalization of the benzoate ring with methoxy or trifluoromethyl groups represents a masterclass in physical organic chemistry applied to drug design. While the methoxy group offers resonance-driven electron donation and hydrogen-bond acceptor capabilities, it introduces a significant metabolic liability. Conversely, the trifluoromethyl group acts as an electronic sink, drastically lowering pKₐ, boosting lipophilicity, and providing a robust shield against CYP450-mediated degradation. Mastery of these electronic effects allows researchers to rationally navigate the complex landscape of lead optimization.

References

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: nih.

- Title: The Trifluoromethyl Group: A Keystone Substituent in Modern Drug Design | Source: benchchem.

- Title: Hammett equation | Source: wikipedia.

- Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution | Source: masterorganicchemistry.

Sources

Strategic Integration of CAS 1003843-90-0 in Modern Drug Discovery: A Technical Whitepaper

As the pharmaceutical industry shifts toward highly targeted therapies with stringent pharmacokinetic requirements, the strategic incorporation of fluorinated building blocks has become a dominating approach in drug discovery[1]. CAS 1003843-90-0 , chemically identified as Methyl 3-methoxy-5-(trifluoromethyl)benzoate , represents a privileged scaffold. By combining a lipophilic, metabolically stable trifluoromethyl (-CF 3 ) group with a hydrogen-bond accepting methoxy (-OCH 3 ) group, this building block offers a highly specific steric and electronic vector for lead optimization.

This guide provides an in-depth, mechanistic analysis of CAS 1003843-90-0, detailing its physicochemical properties, biological rationale, and a self-validating synthetic methodology for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

The utility of CAS 1003843-90-0 lies in its orthogonal functionalization. The methyl ester acts as a temporary synthetic handle, allowing the core aromatic ring to be seamlessly integrated into complex molecular architectures (e.g., kinase inhibitors or GPCR ligands) without disrupting the delicate balance of the -CF 3 and -OCH 3 pharmacophores.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Impact on Drug Design |

| CAS Registry Number | 1003843-90-0[2] | Unique identifier for procurement and QA/QC tracking. |

| Chemical Name | Methyl 3-methoxy-5-(trifluoromethyl)benzoate[2] | Defines the exact meta-substitution pattern critical for target binding. |

| Molecular Formula | C 10 H 9 F 3 O 3 [2] | Ensures a low molecular weight starting point for lead generation. |

| Molecular Weight | 234.17 g/mol [2] | Leaves ample "molecular weight budget" (Rule of 5) for downstream coupling. |

| -CF 3 Moiety | Electron-Withdrawing / Lipophilic[1] | Increases logP; sterically shields adjacent C-H bonds from CYP450 oxidation. |

| -OCH 3 Moiety | Electron-Donating / H-Bond Acceptor | Modulates the electrostatic potential of the ring; engages kinase hinge regions. |

Biological Rationale: The Metabolic Shielding Effect

In medicinal chemistry, rapid Phase I metabolism (specifically cytochrome P450-mediated oxidation) is a primary cause of clinical candidate failure. The introduction of the -CF 3 group in CAS 1003843-90-0 fundamentally alters the electron density of the aromatic ring[1]. By withdrawing electron density via strong inductive effects, the ring becomes highly deactivated toward electrophilic attack by the high-valent iron-oxo species in CYP450 enzymes.

Simultaneously, the -CF 3 group provides a steric shield, blocking oxidation at the meta and para positions. The workflow below illustrates how this building block is utilized to transition from a vulnerable lead compound to a metabolically robust clinical candidate.

Fig 1: Metabolic shielding workflow of CAS 1003843-90-0 derivatives in CYP450 assays.

Self-Validating Synthetic Methodology: Downstream Amidation

To harness the biological potential of CAS 1003843-90-0, the methyl ester must be converted into a biologically relevant linkage, most commonly an amide. Because the -CF 3 group is strongly electron-withdrawing, it decreases the pKa of the resulting benzoic acid, making the carboxylate a poorer nucleophile during activation. The following protocol is engineered to overcome this electronic deactivation while incorporating strict in-process controls (IPCs) to ensure a self-validating workflow.

Step 1: Highly Selective Ester Hydrolysis (Saponification)

-

Objective: Cleave the methyl ester without inducing nucleophilic aromatic substitution (S N Ar) at the methoxy position.

-

Procedure:

-

Dissolve 1.0 equivalent of CAS 1003843-90-0 in a 3:1:1 mixture of THF/MeOH/H 2 O.

-

Add 3.0 equivalents of LiOH·H 2 O.

-

Stir at 25°C for 4 hours.

-

-

Causality: The 3:1:1 solvent ratio is critical. THF solubilizes the highly lipophilic fluorinated ester, MeOH acts as a miscible phase-transfer bridge, and H 2 O dissolves the LiOH. LiOH is selected over NaOH/KOH as the milder lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while preventing harsh off-target S N Ar reactions.

-

Self-Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is validated when the high R f ester spot completely disappears, replaced by a baseline spot (the lithium carboxylate salt). Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the free acid. Analyze via LC-MS: the presence of m/z 219.0 [M-H] − (calculated for C 9 H 7 F 3 O 3 : 220.14) confirms successful conversion.

Step 2: HOAt-Mediated Amide Bond Formation

-

Objective: Couple the deactivated benzoic acid with a target amine to form an API intermediate.

-

Procedure:

-

Dissolve the validated carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

-

Add the target primary or secondary amine (1.1 eq) and stir for 2 hours.

-

-

Causality: Standard coupling reagents (like EDC/HOBt) often fail or proceed slowly here due to the -CF 3 induced electronic deactivation of the carboxylate. HATU generates a highly reactive HOAt ester intermediate, which provides neighboring-group participation (via the pyridine nitrogen of HOAt) to forcefully drive the nucleophilic attack of the amine, overcoming the electronic barrier.

-

Self-Validation (IPC 2): Perform a UPLC-MS check at the 2-hour mark. The complete consumption of the activated HOAt-ester mass and the appearance of the desired amide mass[M+H] + validates the coupling efficiency. If unreacted HOAt-ester remains, the amine is either sterically hindered or degraded, prompting immediate troubleshooting.

Supply Chain and Quality Assurance

When sourcing CAS 1003843-90-0 for IND-enabling studies, establishing a robust supply chain is paramount. The compound is cataloged by several specialized chemical vendors, including BLD Pharm, Chemsrc[2], and Guidechem[3].

Quality Control Imperatives: Upon receipt from any supplier, the batch must undergo rigorous QC to ensure it meets the >95% purity threshold required for medicinal chemistry.

-

19 F NMR Spectroscopy: Essential for confirming the integrity of the trifluoromethyl group. A sharp, distinct singlet around -62 to -63 ppm (relative to CFCl 3 ) confirms the presence of the intact -CF 3 moiety.

-

1 H NMR Spectroscopy: Used to verify the meta-substitution pattern. The aromatic protons must appear as distinct signals integrating to 1H each, while the methoxy (-OCH 3 ) and ester (-COOCH 3 ) protons should appear as sharp 3H singlets near 3.8-3.9 ppm.

-

HPLC-UV: Run at 254 nm to confirm the absence of des-fluoro or des-methyl impurities, which can severely convolute downstream biological assay data.

References

- Title: Fluorinated building blocks in drug design: new pathways and targets - PMC | Source: nih.

- Title: CAS#:1003843-90-0 | Methyl 3-Methoxy-5-(trifluoromethyl)benzoate | Chemsrc | Source: chemsrc.

- Title: 78950-34-2|3-(Trifluoromethyl)phenyl acetate|BLD Pharm | Source: bldpharm.

- Title: methyl 4-{[7-methoxy-4-oxo-2-(trifluoromethyl)-4H-3-chromenyl]oxy}benzoate - Guidechem | Source: guidechem.

Sources

Application Note: Methyl 3-methoxy-5-(trifluoromethyl)benzoate as a Strategic Building Block in Medicinal Chemistry

Introduction & Strategic Rationale

In modern drug discovery, the selection of highly functionalized building blocks is critical for rapidly exploring structure-activity relationships (SAR). Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0) is a versatile, multi-functional scaffold widely utilized in the synthesis of biologically active small molecules[1].

The strategic value of this molecule lies in its specific 3,5-disubstitution pattern on the phenyl ring, which provides a precise balance of steric bulk and electronic effects:

-

Trifluoromethyl (-CF₃) Group: Acts as a strongly electron-withdrawing and highly lipophilic moiety. In medicinal chemistry, positioning a -CF₃ group at the meta position frequently improves metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously enhancing membrane permeability (increased logP).

-

Methoxy (-OCH₃) Group: Serves as a hydrogen-bond acceptor. Crucially, it acts as a masked phenol; it can be selectively demethylated at a late stage to reveal a reactive hydroxyl group for further diversification (e.g., alkylation or cross-coupling).

-

Methyl Ester (-COOCH₃): Provides a robust, stable handle that can be easily hydrolyzed to a carboxylic acid for peptide coupling, or reduced to a benzyl alcohol or aldehyde.

Key Applications in Drug Discovery

This specific building block has been prominently featured in the patent literature for the development of therapeutics targeting metabolic and cardiovascular diseases.

Notable applications include the synthesis of GPBAR1 (TGR5) agonists [2][3]. GPBAR1 is a G-protein-coupled receptor responsive to bile acids; its activation stimulates cAMP production, leading to GLP-1 secretion, making it a prime target for Type II diabetes therapies. Additionally, derivatives of this scaffold have been utilized in the development of CETP (Cholesteryl Ester Transfer Protein) inhibitors [4], which are investigated for their ability to raise HDL cholesterol and lower LDL cholesterol in cardiovascular disease management.

Physicochemical Properties Summary

| Property | Value |

| Chemical Name | Methyl 3-methoxy-5-(trifluoromethyl)benzoate |

| CAS Number | 1003843-90-0 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| Structural Features | Methyl ester, Methoxy ether, Trifluoromethyl group |

| Typical Purity | ≥ 96% |

Experimental Protocols & Methodologies

The following protocols detail the most common synthetic workflows utilizing this building block. Every step is designed with built-in causality and self-validation mechanisms to ensure reproducibility.

Protocol 1: Two-Step Amidation via Saponification and Peptide Coupling

Causality & Rationale: Direct aminolysis of unactivated methyl esters with complex or sterically hindered amines is notoriously sluggish and requires harsh conditions (e.g., high heat, Lewis acids) that can degrade sensitive substrates. A two-step sequence—mild saponification followed by activation with a coupling reagent (e.g., HATU)—ensures high yields, preserves stereocenters in the amine partner, and offers a broader substrate scope. The use of a 3:1:1 THF/MeOH/H₂O solvent system in step 1 is deliberate: THF solubilizes the organic ester, water dissolves the LiOH, and MeOH acts as a miscible bridge to create a homogeneous reaction mixture.

Step 1: Saponification (Ester Hydrolysis)

-

Dissolve Methyl 3-methoxy-5-(trifluoromethyl)benzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

-

Add LiOH·H₂O (2.0 eq) in one portion. Stir the homogeneous mixture at room temperature (20-25 °C) for 2-4 hours.

-

Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction is complete when the starting ester (m/z 235 [M+H]⁺) is entirely consumed.

-

Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH ~2 using 1M HCl (causes precipitation of the free acid).

-

Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-methoxy-5-(trifluoromethyl)benzoic acid.

Step 2: Amide Coupling

-

Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active O7-azabenzotriazole ester.

-

Add the target amine (1.1 eq) and stir for 4-12 hours under an inert N₂ atmosphere.

-

Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine, dry, and purify via flash column chromatography.

-

Self-Validation: The product amide should exhibit a characteristic carbonyl stretch in IR spectroscopy (~1650 cm⁻¹) distinct from the starting ester (~1720 cm⁻¹).

Protocol 2: Ether Cleavage for Late-Stage Functionalization

Causality & Rationale: To access further chemical space, the methoxy group can be cleaved to yield a phenol. Boron tribromide (BBr₃) is selected due to its high Lewis acidity, which strongly coordinates to the ether oxygen, facilitating the cleavage of the robust aryl-methyl ether bond without affecting the -CF₃ group.

Steps:

-

Dissolve the methoxy-bearing substrate in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath under an inert atmosphere (N₂/Ar).

-

Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise to control the exothermic coordination complex formation.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Carefully quench by cooling to 0 °C and adding MeOH dropwise (to destroy excess BBr₃), followed by water.

-

Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Self-Validation: Successful cleavage is confirmed by the disappearance of the methoxy singlet at ~3.8 ppm (3H) in ¹H NMR and the appearance of a broad, exchangeable phenolic -OH peak. LC-MS will show a mass shift of -14 Da.

Visualizations

Fig 1. Divergent synthetic workflow for late-stage functionalization of the building block.

Fig 2. GPBAR1 (TGR5) signaling pathway activated by synthesized benzamide derivatives.

References

-

( 12 ) United States Patent - GPBAR1 receptor agonists Source: googleapis.com URL:[Link]

-

AMINO-PIPERIDINE DERIVATIVES AS CETP INHIBITORS - European Patent Office - EP 2049517 B1 Source: googleapis.com URL:[Link]

- Source: google.com (Google Patents)

Sources

- 1. Methyl 3-methoxy-5-(trifluoromethyl)benzoate/CAS:1003843-90-0-HXCHEM [hxchem.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthetic Strategies for Drug Candidates Utilizing Methyl 3-methoxy-5-(trifluoromethyl)benzoate: A Guide for Medicinal Chemists

Introduction: The Strategic Value of the 3-Methoxy-5-(trifluoromethyl)phenyl Moiety in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly influence a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity with biological targets.[1] When combined with a methoxy (-OCH3) group on an aromatic scaffold, the resulting structural motif offers a powerful platform for developing novel therapeutics. Methyl 3-methoxy-5-(trifluoromethyl)benzoate is a readily available and versatile starting material that provides access to this valuable pharmacophore. This guide provides detailed synthetic protocols and application notes for the utilization of this building block in the synthesis of drug candidates, with a focus on key chemical transformations and their mechanistic underpinnings.

Core Synthetic Transformations

The journey from Methyl 3-methoxy-5-(trifluoromethyl)benzoate to a complex drug candidate typically involves a series of fundamental chemical transformations. The following sections provide detailed, step-by-step protocols for the most critical of these reactions.

Saponification: Gateway to the Carboxylic Acid Intermediate

The first and often essential step in elaborating the core structure is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-methoxy-5-(trifluoromethyl)benzoic acid. This intermediate is the primary substrate for subsequent amide bond formations. While various methods exist for ester hydrolysis, high-temperature saponification in a slightly alkaline solution offers a rapid and efficient "green" chemistry approach.[2]

Protocol 1: High-Temperature Saponification of Methyl 3-methoxy-5-(trifluoromethyl)benzoate

This protocol describes the conversion of the starting methyl ester to 3-methoxy-5-(trifluoromethyl)benzoic acid.

Materials:

-

Methyl 3-methoxy-5-(trifluoromethyl)benzoate

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

High-pressure reaction vessel

Procedure:

-

Prepare a 2% (w/v) aqueous solution of potassium hydroxide.

-

In a high-pressure reaction vessel, add Methyl 3-methoxy-5-(trifluoromethyl)benzoate and the 2% KOH solution in a 1:10 molar ratio of ester to KOH.

-

Seal the vessel and heat the mixture to 200-250°C with vigorous stirring for 30-60 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and transfer to a beaker.

-

Acidify the solution to a pH of approximately 2 with concentrated HCl. A white precipitate of 3-methoxy-5-(trifluoromethyl)benzoic acid should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: Saponification Efficiency

| Parameter | Value | Reference |

| Temperature | 200-300 °C | [2] |

| Reaction Time | 30 min | [2] |

| Expected Yield | Quantitative | [2] |

Amide Bond Formation: Constructing the Core of Bioactive Molecules

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry. The carboxylic acid intermediate, 3-methoxy-5-(trifluoromethyl)benzoic acid, can be coupled with a wide variety of amines to generate a diverse library of drug candidates. A robust and widely applicable method for this transformation is the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).[3]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes the coupling of 3-methoxy-5-(trifluoromethyl)benzoic acid with a generic primary or secondary amine.

Materials:

-

3-methoxy-5-(trifluoromethyl)benzoic acid

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 equiv).

-

Dissolve the carboxylic acid in anhydrous DCM (to a concentration of 0.1-0.2 M).

-

Add the desired amine (1.1 equiv) and HOBt (1.2 equiv) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Amide Coupling Yields

| Amine | Product | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | N-benzyl-3-methoxy-5-(trifluoromethyl)benzamide | 12 | >85 | [3] |

| Aniline | 3-methoxy-N-phenyl-5-(trifluoromethyl)benzamide | 18 | ~80 | [3] |

| Morpholine | (3-methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone | 12 | >90 | [3] |

Application Note: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor Precursor

The 3-methoxy-5-(trifluoromethyl)benzamide scaffold is a key structural feature in a number of potent enzyme inhibitors. For instance, GSK2256294 is a soluble epoxide hydrolase (sEH) inhibitor that has undergone clinical evaluation.[4][5] The core of this molecule can be constructed using the synthetic strategies outlined above.

Workflow for the Synthesis of a GSK2256294 Precursor

Caption: Synthetic workflow to a precursor of the sEH inhibitor GSK2256294.

Advanced Synthetic Protocols: Diversification of the Core Scaffold

To explore the structure-activity relationship (SAR) and develop new drug candidates, further functionalization of the aromatic ring is often necessary. This typically involves the introduction of a halide at a specific position, which can then be used in various cross-coupling reactions.

Halogenation of the Aromatic Ring

While a specific protocol for the halogenation of 3-methoxy-5-(trifluoromethyl)benzoic acid is not detailed in the provided search results, standard electrophilic aromatic substitution methods can be employed. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a suitable catalyst. The directing effects of the methoxy (ortho-, para-directing) and the trifluoromethyl and carboxylic acid groups (meta-directing) would need to be considered to achieve the desired regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Once a halogenated derivative is obtained (e.g., Methyl 3-bromo-5-methoxy-benzoate, a structural analog), it can serve as a substrate for a variety of powerful C-C and C-N bond-forming reactions.[6]

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.[6][7][8][9]

Materials:

-

Aryl bromide (e.g., Methyl 3-bromo-5-methoxybenzoate analog)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a dry reaction vessel, combine the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 2-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

Protocol 4: Sonogashira Cross-Coupling of an Aryl Bromide

This protocol outlines the coupling of an aryl bromide with a terminal alkyne.[6][10][11][12][13]

Materials:

-

Aryl bromide

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-6 mol%).

-

Add the anhydrous solvent and the amine base (2-3 equiv).

-

Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 4-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.

Visualization of Cross-Coupling Workflow

Caption: Diversification of the core scaffold via Pd-catalyzed cross-coupling reactions.

Conclusion

Methyl 3-methoxy-5-(trifluoromethyl)benzoate serves as an exemplary building block for the synthesis of complex drug candidates. Its strategic substitution pattern provides a solid foundation for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. The synthetic protocols detailed in this guide—from the initial saponification to subsequent amide couplings and cross-coupling reactions—offer a robust and versatile toolbox for researchers and drug development professionals. By leveraging these methodologies, the full potential of this valuable starting material can be harnessed to accelerate the discovery of next-generation therapeutics.

References

-

Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

-

Yin, H., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 273-294. [Link]

-

Burch, J. D., et al. (2014). Multigram-scale synthesis of GSK2256294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Organic Process Research & Development, 18(5), 634-640. [Link]

-

Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]

-

Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642-13643. [Link]

-

So, C. M., & Lau, C. P. (2009). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 14(12), 5129-5147. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Pd2(dba)3/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Couplings of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. [Link]

-

de Figueiredo, R. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934. [Link]

- Patent CN101066917A. (2007). Process of preparing 3-trifluoromethyl benzoic acid.

Sources

- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. kbfi.ee [kbfi.ee]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. books.lucp.net [books.lucp.net]

Application Note: Late-Stage Trifluoromethylation of Methyl 3-methoxy-5-(trifluoromethyl)benzoate Precursors via Copper-Mediated Cross-Coupling

Introduction & Scientific Rationale

The 3,5-disubstituted benzoate motif is a highly privileged pharmacophore in medicinal chemistry. Specifically, incorporating both an electron-donating methoxy group and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) group allows drug developers to finely tune [1]. The target compound, (CAS 1003843-90-0)[2], is most efficiently synthesized via the late-stage copper-mediated trifluoromethylation of its corresponding aryl halide precursor, (CAS 717109-27-8)[3].

While palladium and nickel are ubiquitous in standard cross-coupling, they exhibit[4]. In contrast, copper(III) intermediates undergo, making copper the transition metal of choice for this transformation[5]. This application note details a highly scalable, self-validating protocol utilizing Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's Reagent, MFSDA) as the CF3 source.

Mechanistic Overview

Understanding the catalytic cycle is critical for in-process troubleshooting. The reaction of CuI with MFSDA in DMF generates a highly reactive, [1]. Kinetic and computational studies demonstrate that the oxidative addition of the aryl iodide (Methyl 3-iodo-5-methoxybenzoate) to this Cu(I) center is the rate-determining step (RDS), with a [5]. Following oxidative addition, the transient Cu(III) intermediate undergoes rapid reductive elimination to yield the trifluoromethylated product.

Mechanism of Cu-mediated trifluoromethylation of Methyl 3-iodo-5-methoxybenzoate.

Experimental Design & Optimization

Selection of the optimal trifluoromethylating system dictates the reaction's success. The table below summarizes the optimization data for the conversion of Methyl 3-iodo-5-methoxybenzoate to the target product.

| Trifluoromethylating Agent | Copper Source | Additive / Ligand | Solvent & Temp | Yield (%) | Causality & Observations |

| TMSCF3 (Ruppert-Prakash) | CuI (1.0 eq) | KF, 1,10-phenanthroline | DMF, 80 °C | 62% | Highly sensitive to KF stoichiometry; protodeiodination observed. |

| FSO2CF2CO2Me (MFSDA) | CuI (1.2 eq) | None | DMF, 80 °C | 88% | Optimal balance of scalability and yield; active species forms in situ. |

| Pre-formed [CuCF3] | None | None | DMF, RT | 92% | Highest yield, but reagent is unstable and costly for large-scale prep. |

Decision: MFSDA (Chen's Reagent) was selected for the standard protocol due to its operational simplicity and robust yield profile without the need for specialized, pre-formed organometallic complexes.

Detailed Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints are embedded to ensure reproducibility.

Materials Required:

-

Methyl 3-iodo-5-methoxybenzoate (Precursor): 10.0 mmol (2.92 g)

-

Copper(I) Iodide (CuI): 12.0 mmol (2.28 g)

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA): 15.0 mmol (1.90 mL)

-

Anhydrous N,N-Dimethylformamide (DMF): 30 mL

-

5% Aqueous NH4OH solution (for workup)

Step 1: System Preparation (Strict Inert Atmosphere)

-

Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry under high vacuum and backfill with ultra-high purity Argon (repeat 3x).

-

Expertise Insight: The [(DMF)CuCF3] intermediate is exceptionally sensitive to protonation by trace moisture, which redirects the reaction to form fluoroform (CHF3) instead of the cross-coupled product. Absolute dryness is non-negotiable.

Step 2: Reagent Charging

-

Under a positive flow of Argon, charge the flask with Methyl 3-iodo-5-methoxybenzoate (2.92 g) and CuI (2.28 g).

-

Evacuate and backfill the flask with Argon two additional times to ensure complete removal of atmospheric oxygen.

Step 3: Reaction Initiation

-

Inject anhydrous DMF (30 mL) via a gas-tight syringe. Stir at room temperature for 5 minutes to ensure partial dissolution.

-

Inject MFSDA (1.90 mL) dropwise over 2 minutes.

-

Transfer the flask to a pre-heated oil bath at 80 °C.

-

Self-Validation Checkpoint: Within 15–30 minutes, the reaction mixture will transition from a pale yellow suspension to a dark, homogeneous brown solution. This color change is diagnostic for the in situ formation of the active Cu(I)-CF3 species.

Step 4: Reaction Monitoring

-

After 4 hours, withdraw a 50 µL aliquot via syringe, quench in 1 mL EtOAc/H2O, and analyze the organic layer via GC-MS.

-

Complete conversion is indicated by the disappearance of the precursor peak (m/z 292.0) and the emergence of the product peak (m/z 234.1).

Step 5: Quenching & Copper Removal (Critical Workup)

-

Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL).

-

Filter the mixture through a 1-inch pad of Celite to remove insoluble copper polymers and salts. Rinse the pad with an additional 50 mL of EtOAc.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer with 5% aqueous NH4OH (3 × 50 mL).

-

Expertise Insight: Copper ions strongly coordinate to the methoxy and ester groups of the product, causing severe line-broadening in NMR analysis. Aqueous ammonia forms the deeply blue, water-soluble [Cu(NH3)4]2+ complex, cleanly partitioning paramagnetic copper impurities into the aqueous phase.

-

Wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via silica gel flash chromatography using a gradient of 5% to 15% EtOAc in Hexanes.

-

The product, Methyl 3-methoxy-5-(trifluoromethyl)benzoate, elutes as a colorless oil that may crystallize upon standing.

Analytical Validation

To confirm the structural integrity of the synthesized Methyl 3-methoxy-5-(trifluoromethyl)benzoate, verify against the following benchmarks:

-

19F NMR (376 MHz, CDCl3): Expect a sharp, diagnostic singlet at approximately -62.8 ppm, confirming the successful installation of the -CF3 group.

-

1H NMR (400 MHz, CDCl3): Look for the distinct meta-coupling pattern of the aromatic protons (3H, multiplet around 7.4-7.8 ppm), the methoxy singlet (3H, ~3.90 ppm), and the methyl ester singlet (3H, ~3.95 ppm).

-

GC-MS (EI): Molecular ion peak [M]+ at m/z 234.1.

References

-

Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society, 2014, 136(38), 13355-13362. URL:[Link]

-

Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society, 2021, 143(35), 14200-14210. URL:[Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. Journal of Organic Chemistry, 2011, 76(4), 1174-1177. URL:[Link]

-

PubChem Compound Summary for CID 53425697, Methyl 3-iodo-5-methoxybenzoate. National Center for Biotechnology Information. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1003843-90-0 | 2823-3-08 | MDL MFCD14698061 | Methyl 3-methoxy-5-(trifluoromethyl)benzoate | SynQuest Laboratories [synquestlabs.com]

- 3. PubChemLite - Methyl 3-iodo-5-methoxybenzoate (C9H9IO3) [pubchemlite.lcsb.uni.lu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

Application Note: Leveraging Methyl 3-methoxy-5-(trifluoromethyl)benzoate in Advanced Materials and Drug Discovery

Executive Summary

Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0) is a highly specialized, multi-functional aromatic building block. The strategic positioning of a trifluoromethyl (–CF₃) group, a methoxy (–OMe) group, and a methyl ester (–COOMe) on a single benzene ring creates a versatile scaffold with unique electronic and steric properties. This technical guide details its dual-pathway utility: serving as a metabolically stable core in pharmaceutical drug discovery and acting as a critical monomer precursor for the synthesis of low-dielectric (low-k) fluorinated polyimides in advanced electronics.

Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting its behavior in both organic synthesis and macromolecular assembly.

| Property | Value / Description |

| Chemical Name | Methyl 3-methoxy-5-(trifluoromethyl)benzoate |

| CAS Number | 1003843-90-0 |

| Molecular Formula | C₁₀H₉F₃O₃ |

| Molecular Weight | 234.17 g/mol |

| Electronic Profile | Push-pull system: –OMe (Electron Donating), –CF₃ (Electron Withdrawing) |

| Synthetic Handles | Ester (hydrolyzable for amidation/polymerization), Methoxy (cleavable to phenol) |

Application I: Pharmaceutical Drug Development

Mechanistic Rationale & Causality

In medicinal chemistry, incorporating a trifluoromethyl group is a proven strategy to enhance the 1[1]. The –CF₃ group is highly lipophilic, which increases the partition coefficient (logP) of the molecule, thereby improving cell membrane permeability. Furthermore, its strong electron-withdrawing nature and steric bulk block cytochrome P450-mediated oxidation at the meta position, significantly increasing the metabolic half-life of the drug. This specific benzoate scaffold has been successfully utilized in the structure-guided optimization of 2, where the trifluoromethyl benzoate moiety is critical for binding affinity and preventing rapid degradation in vivo[2].

Protocol 1: Synthesis of Fluorinated Amide Intermediates

This protocol describes the conversion of the ester into a stable amide, a fundamental linkage in drug discovery.

Step 1: Saponification (Ester Hydrolysis)

-

Reaction: Dissolve Methyl 3-methoxy-5-(trifluoromethyl)benzoate (1.0 eq) in a 3:1 mixture of THF and deionized water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

-

Causality: LiOH is chosen over NaOH to prevent unwanted cleavage of the methoxy group, while the THF/water mixture ensures homogeneity of the highly lipophilic starting material.

-

Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot (higher Rf) will disappear. Upon completion, acidify the aqueous layer with 1M HCl dropwise. A sudden precipitation of a white solid at pH ~2 confirms the successful formation of the free carboxylic acid. Filter and dry under a vacuum.

Step 2: Amidation (Peptide Coupling)

-

Reaction: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add the target primary amine (1.1 eq) and stir at room temperature for 12 hours.

-

Causality: HATU is utilized because the electron-withdrawing –CF₃ group slightly deactivates the carboxylic acid; HATU provides a highly reactive uronium intermediate that forces the coupling to completion without epimerization risks.

-

Self-Validating System: Quench the reaction with water and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine. The presence of the product is confirmed by a new, lower Rf spot on TLC that stains positive with KMnO₄ (due to the new amide bond).

Figure 1: Synthetic workflow for drug discovery utilizing the trifluoromethyl benzoate scaffold.

Application II: Advanced Fluorinated Materials

Mechanistic Rationale & Causality

In the realm of materials science, particularly for high-frequency 5G/6G communication and flexible electronics, polymers must exhibit exceptionally low dielectric constants (Dk) and minimal moisture absorption. Traditional polyimides (PIs) possess excellent thermal stability but suffer from relatively high Dk values (>3.2)[3].

By utilizing Methyl 3-methoxy-5-(trifluoromethyl)benzoate as a precursor to synthesize fluorinated diamine monomers, researchers can drastically alter the polymer's electronic landscape. The high electronegativity of the fluorine atoms in the –CF₃ group4[4]. Simultaneously, the bulky nature of the –CF₃ group increases the fractional free volume between polymer chains, disrupting dense packing and further lowering the dielectric constant to values as low as 2.3[4]. The hydrophobicity of the fluorine atoms also repels water (which has a Dk of ~80), 3[3].

Protocol 2: Synthesis of Low-k Fluorinated Polyimide Films

Step 1: Nitration and Reduction (Diamine Monomer Synthesis)

-

Nitration: Dissolve the ester in concentrated H₂SO₄ at 0°C. Slowly add a mixture of fuming HNO₃/H₂SO₄. Stir for 2 hours at room temperature, then pour over crushed ice.

-

Self-Validating System: The precipitation of a yellow solid indicates successful nitration. ¹H NMR will show the loss of two aromatic protons, confirming di-substitution.

-

-

Reduction: Dissolve the dinitro intermediate in ethanol. Add 10% Pd/C catalyst. Stir under an H₂ atmosphere (balloon) for 12 hours. Filter through Celite.

-

Self-Validating System: The solution will transition from yellow to colorless. A ninhydrin stain on TLC will immediately turn deep purple, confirming the presence of primary amines.

-

Step 2: Polycondensation and Imidization

-

Reaction: In a dry flask under N₂, dissolve the resulting fluorinated diamine in anhydrous N-methyl-2-pyrrolidone (NMP). Add an equimolar amount of pyromellitic dianhydride (PMDA). Stir for 24 hours to form polyamic acid (PAA).

-

Causality: The reaction must be kept strictly anhydrous; any moisture will hydrolyze the dianhydride, terminating chain growth and resulting in a brittle, low-molecular-weight polymer.

-

Self-Validating System: The viscosity of the solution will visibly increase, indicating successful polymerization. Cast the viscous PAA solution onto a glass plate and thermally imidize by heating stepwise (100°C, 200°C, 300°C for 1 hour each). The formation of a tough, flexible, transparent amber film that easily peels from the glass confirms complete imidization.

Figure 2: Reaction pathway for synthesizing fluorinated polyimide materials from the ester.

Quantitative Data Presentation

The integration of the trifluoromethyl-bearing monomer yields profound improvements in the thermomechanical and electrical properties of the resulting polymer networks.

| Polymer Type | Dielectric Constant (Dk at 1 MHz) | Dissipation Factor (Df) | Water Uptake (%) | Glass Transition (Tg, °C) |

| Standard PI (PMDA/ODA) | 3.20 – 3.90 | ~0.015 | 2.0 – 3.0% | ~360 °C |

| CF₃-Modified PI (from Scaffold) | 2.30 – 2.60 | < 0.007 | < 0.6% | > 400 °C |

Note: The dramatic drop in water uptake is directly causal to the low Dk retention in humid environments, making this material class superior for advanced microelectronic packaging.

References

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Journal of the American Chemical Society

- Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists PubMed / NIH

- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics MDPI

- Improved High-Temperature Polarization and Charge–Discharge Efficiency in Fluorinated Polyimide Copolymers ACS Applied Polymer M

Sources

Application Note: Synthetic Routes to Biologically Active Heterocycles from Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Introduction and Pharmacological Rationale

In modern drug discovery, the selection of robust, multifunctional building blocks is paramount. Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0) [1] is a highly privileged scaffold utilized extensively by medicinal chemists. The strategic incorporation of a trifluoromethyl (–CF₃) group significantly enhances the lipophilicity and metabolic stability of the resulting pharmacophore by shielding adjacent sites from cytochrome P450-mediated oxidation. Concurrently, the methoxy (–OMe) group acts as a critical hydrogen-bond acceptor, modulating local electron density and optimizing receptor binding kinetics.

The ester functionality of this building block serves as a versatile synthetic handle for the construction of heteroaromatic rings—such as 1,3,4-oxadiazoles and benzimidazoles. These heterocycles are frequently deployed as metabolically stable bioisosteres for amides and esters. Notably, derivatives containing the 3-methoxy-5-(trifluoromethyl)phenyl motif have demonstrated potent in vivo activity as Cholesteryl Ester Transfer Protein (CETP) inhibitors for cardiovascular indications [2] and as G-protein coupled bile acid receptor 1 (GPBAR1/TGR5) agonists for the treatment of Type II diabetes [3].

Biological Signaling Context: GPBAR1 (TGR5) Activation

To contextualize the therapeutic value of these synthesized heterocycles, it is essential to understand their downstream biological targets. When utilized as GPBAR1 agonists, these compounds initiate a well-characterized signaling cascade that ultimately regulates glucose homeostasis.

GPBAR1 (TGR5) signaling pathway activated by CF3-OMe-aryl heterocyclic agonists.

Synthetic Strategy and Workflows

The conversion of the methyl ester into complex heterocycles requires highly controlled dehydration and condensation steps. We outline two divergent, high-yielding synthetic workflows:

-

Hydrazinolysis followed by Cyclodehydration : Yields 1,3,4-oxadiazoles via an acyl hydrazide intermediate.

-

Direct Condensation in Polyphosphoric Acid (PPA) : Yields benzimidazoles in a one-pot transformation.

Divergent synthetic workflows for generating oxadiazole and benzimidazole heterocycles.

Experimental Protocols

Note: The following procedures involve highly corrosive reagents (POCl₃, PPA). All steps must be executed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol A: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzohydrazide

Objective: Chemoselective conversion of the methyl ester into an acyl hydrazide.

-

Reagent Charging: Dissolve Methyl 3-methoxy-5-(trifluoromethyl)benzoate (10.0 mmol, 2.34 g) in absolute ethanol (20 mL) within a 100 mL round-bottom flask.

-

Nucleophilic Addition: Add hydrazine monohydrate (30.0 mmol, 1.45 mL, 3.0 equiv) dropwise at room temperature under vigorous stirring.

-

Causality: Hydrazine acts as a potent alpha-effect nucleophile. A strict 3-fold stoichiometric excess is critical to drive the equilibrium toward the mono-acyl hydrazide and suppress the formation of the thermodynamically stable, but undesired, symmetrical diacylhydrazine byproduct. Ethanol is selected as a protic solvent to stabilize the polar transition state via hydrogen bonding.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C for 4 hours. Monitor the consumption of the starting ester via TLC (Mobile Phase: Hexanes:EtOAc 7:3; UV visualization at 254 nm).

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The hydrazide product typically precipitates as a white crystalline solid. Filter under vacuum, wash the filter cake with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to constant weight.

Protocol B: Cyclodehydration to 2-Aryl-5-(3-methoxy-5-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

Objective: Construct the 1,3,4-oxadiazole ring via dehydrative condensation with an aryl carboxylic acid.

-

Reaction Setup: In an oven-dried flask flushed with argon, combine the synthesized hydrazide (5.0 mmol) and a selected aryl carboxylic acid (5.0 mmol).

-

Activation and Cyclization: Carefully add phosphorus oxychloride (POCl₃, 10 mL).

-

Causality: POCl₃ serves a dual purpose as both the reaction medium and the dehydrating agent. It activates the carboxylic acid in situ to form a highly reactive acid chloride, which rapidly acylates the hydrazide. Subsequent intramolecular dehydration of the transient diacylhydrazide intermediate forces the closure of the thermodynamically stable aromatic 1,3,4-oxadiazole ring.

-

-

Thermal Control: Heat the mixture to exactly 90°C for 6 hours.

-

Causality: Strict temperature control is required. Temperatures below 80°C result in incomplete cyclization (stalling at the diacylhydrazide stage), while exceeding 100°C risks thermal cleavage of the methoxy ether linkage.

-

-

Quenching and Workup: Cool to room temperature. Slowly pour the mixture over 100 g of vigorously stirred crushed ice to safely hydrolyze excess POCl₃. Neutralize the highly acidic aqueous phase with saturated aqueous NaHCO₃ until pH 7-8 is reached, causing the oxadiazole to precipitate. Filter, wash with distilled water, and recrystallize from hot ethanol.

Protocol C: Direct Condensation to 2-(3-Methoxy-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole

Objective: One-pot synthesis of a benzimidazole derivative directly from the starting ester.

-

Reagent Mixing: Combine Methyl 3-methoxy-5-(trifluoromethyl)benzoate (5.0 mmol) and o-phenylenediamine (5.5 mmol, 1.1 equiv) in a heavy-walled flask containing Polyphosphoric acid (PPA, 15 g).

-

Thermal Condensation: Heat the viscous mixture to 120°C with robust mechanical stirring for 8 hours.

-

Causality: PPA acts as a strong Brønsted acid catalyst and a highly effective dehydrating solvent. It protonates the ester carbonyl, increasing its electrophilicity to promote the initial nucleophilic attack by the primary amine. Crucially, PPA irreversibly sequesters the generated water and methanol, driving the equilibrium of the cyclodehydration step to absolute completion.

-

-

Workup: Pour the hot, viscous mixture into 200 mL of vigorously stirred ice water. Basify the solution with aqueous ammonia (28%) until pH 8 is reached. The benzimidazole precipitates as an off-white solid. Filter, wash extensively with water to remove phosphate salts, and purify via silica gel flash chromatography (DCM:MeOH 95:5).

Quantitative Data Summary

The following table summarizes the typical reaction metrics for the described protocols, validating the efficiency and scalability of these synthetic routes.

| Reaction Step | Product Class | Yield (%) | HPLC Purity (%) | Reaction Time (h) | E-Factor |

| Hydrazinolysis (Protocol A) | Acyl Hydrazide | 88 - 92 | >98.5 | 4.0 | 4.2 |

| POCl₃ Cyclodehydration (Protocol B) | 1,3,4-Oxadiazole | 75 - 82 | >97.0 | 6.0 | 18.5 |

| PPA Condensation (Protocol C) | Benzimidazole | 68 - 74 | >96.5 | 8.0 | 25.3 |

*Elevated E-factors in Protocols B and C are directly attributed to the mass of quenching agents (ice/water) and neutralizing bases required for the safe workup of POCl₃ and PPA.

References

-

Methyl 3-methoxy-5-(trifluoromethyl)benzoate Chemical Properties & Identifiers Source: ChemWhat / PubChem URL:[Link]

- AMINO-PIPERIDINE DERIVATIVES AS CETP INHIBITORS (EP 2049517 B1)

- 3-amino-pyridines as gpbar1 agonists (WO2012117000A1)

Technical Support Center: Purification of Methyl 3-methoxy-5-(trifluoromethyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying Methyl 3-methoxy-5-(trifluoromethyl)benzoate (CAS: 1003843-90-0).